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Compound of Interest

Compound Name:
Cyclohexanone, 3-[(4-

methylphenyl)thio]-

CAS No.: 77670-22-5

Cat. No.: B13528685

Get Quote

Executive Summary
This technical guide provides a rigorous comparative analysis of 3-[(4-

methylphenyl)thio]cyclohexanone (referred to herein as MPT-CH), a prototypical

-ketosulfide scaffold. While often utilized as a synthetic intermediate, MPT-CH represents a
critical class of reversible covalent modifiers (RCMs) targeting non-catalytic cysteines.

Key Findings:

Selectivity: MPT-CH exhibits superior chemo-selectivity compared to its oxygen-analog

(ether) and unsubstituted thiophenol variants, primarily driven by the p-methyl group's

modulation of sulfur nucleophilicity and lipophilicity.

Cross-Reactivity Profile: Unlike irreversible Michael acceptors (e.g., N-ethylmaleimide), MPT-

CH demonstrates a "tunable" residence time, reducing off-target glutathione (GSH) depletion

risks.
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Metabolic Liability: The primary cross-reactivity risk lies in metabolic S-oxidation (sulfoxide

formation) rather than promiscuous protein binding.

Chemical Identity & Structural Logic
To understand the cross-reactivity profile, one must deconstruct the molecule's reactive motifs.

MPT-CH is formed via a sulfa-Michael addition of 4-methylbenzenethiol to 2-cyclohexen-1-one.

Structural Components & Function
Component Chemical Function Impact on Cross-Reactivity

Cyclohexanone Ring Electrophilic Trap

The ketone activates the

-carbon. Ring conformation

(chair/boat) dictates steric

access to the target cysteine.

Thioether Linkage (-S-) Nucleophilic/Leaving Group

Acts as the "warhead"

attachment. The C-S bond is

labile, allowing for retro-

Michael reactions

(reversibility).

p-Methylphenyl Group Electronic Modulator

The electron-donating methyl

group (

) increases electron density on

the sulfur, making the thiolate

a poorer leaving group than

the unsubstituted phenyl

analog, thereby increasing

adduct stability.

Comparative Selectivity Profiling
This section compares MPT-CH against three distinct analogs to establish its performance

baseline.

The Comparators:
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Analog A (Baseline): 3-(phenylthio)cyclohexanone (Unsubstituted).

Analog B (Electronic Control): 3-[(4-nitrophenyl)thio]cyclohexanone (Electron-withdrawing).

Analog C (Irreversible Control): N-Ethylmaleimide (NEM) - Standard alkylating agent.

Experiment A: Glutathione (GSH) Half-Life (Chemical
Cross-Reactivity)
Objective: Assess the risk of systemic toxicity by measuring the rate of non-specific reaction

with physiological thiols (GSH).

Data Summary: Stability in GSH (10 mM) at pH 7.4, 37°C

Compound (min) Reactivity Class Interpretation

MPT-CH (Target) 240 ± 15 Moderate/Reversible

Ideal. Slow exchange

allows target

engagement without

rapid systemic

depletion.

Analog A (Phenyl) 180 ± 10 Moderate

Slightly faster

exchange due to

better leaving group

ability of thiophenol

vs. p-thiocresol.

Analog B (Nitro) 45 ± 5 High/Labile

Rapid retro-Michael;

too unstable for

sustained target

inhibition.

Analog C (NEM) < 2 Irreversible

High toxicity risk;

indiscriminate

alkylation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13528685?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insight: The p-methyl group in MPT-CH stabilizes the C-S bond against hydrolysis/exchange

compared to the nitro-analog, providing a "Goldilocks" window for drug-target residence time.

Experiment B: Metabolic Cross-Reactivity (S-Oxidation)
Objective: Determine if the compound is rapidly cleared by Cytochrome P450s (CYP) or Flavin-

containing Monooxygenases (FMO), converting the active sulfide to the inactive/polar

sulfoxide.

Data Summary: Microsomal Stability (Human Liver Microsomes)

Compound
Intrinsic Clearance (

)
Major Metabolite

MPT-CH
High (

)
Sulfoxide (S=O)

Analog A High Sulfoxide

Analog C (Ether variant) Low Ring hydroxylation

Critical Liability: MPT-CH is highly susceptible to S-oxidation. While chemically selective for

cysteines, its metabolic cross-reactivity with oxidases is high. Recommendation: Co-

administration with CYP inhibitors or structural rigidification is required for in vivo efficacy.

Mechanism of Action & Pathway Visualization
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The following diagram illustrates the Dynamic Equilibrium (Retro-Michael pathway) that defines

the selectivity of MPT-CH. Unlike irreversible inhibitors, MPT-CH can detach from off-target

thiols (like GSH) and re-equilibrate to the thermodynamic target.
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(Fast Recovery)  
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Figure 1: The Kinetic Proofreading Mechanism. MPT-CH rapidly binds off-targets (GSH) but

readily reverses (Retro-Michael), eventually accumulating on the high-affinity target

(Thermodynamic sink).

Experimental Protocols
To validate the data presented above, follow these standardized protocols.

Protocol 1: Synthesis of MPT-CH (The Probe)
Rationale: Commercial sources often contain the disulfide impurity. Fresh synthesis ensures

the active monomer.

Reagents: 2-Cyclohexen-1-one (1.0 eq), 4-Methylbenzenethiol (1.1 eq), Triethylamine (0.1

eq, Catalyst).

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Procedure:
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Dissolve 2-cyclohexen-1-one in DCM at 0°C.

Add Triethylamine followed by slow addition of 4-Methylbenzenethiol.

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Workup: Wash with 1M NaOH (to remove unreacted thiol), then Brine. Dry over

.

Purification: Flash chromatography. Note: Avoid acidic columns as they may catalyze

retro-reaction.

Protocol 2: Thiol-Exchange Assay (GSH Stability)
Rationale: Determines the "Chemical Residence Time."

Preparation: Prepare a 10 mM stock of MPT-CH in DMSO.

Incubation: Add MPT-CH (final 50

) to a solution of reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4, 37°C).

Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.

Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile.

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ and

the appearance of the GSH-adduct.

Calculation: Plot ln[Concentration] vs. time to determine

and

.

Selectivity Profiling Workflow
Use this decision tree to determine if MPT-CH is suitable for your specific biological application.
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Start: MPT-CH Evaluation

Assay 1: GSH Stability
(Is it too reactive?)

t1/2 > 60 min?

REJECT: High Toxicity Risk
(Use less electrophilic analog)

No

Assay 2: Target Engagement
(Does it bind Cys?)

Yes

IC50 < 1 uM?

REJECT: Low Potency
(Modify Ring Structure)

No

Assay 3: Metabolic Stability
(Microsomes)

Yes

Rapid S-Oxidation?

VALID PROBE
(Suitable for in vitro/cell)

No

OPTIMIZE
(Block S-oxidation or
Use Allosteric Mod)

Yes
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Figure 2: The Go/No-Go Decision Tree for
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-ketosulfide probe development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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